1-Chloropentan-2-one 1-Chloropentan-2-one
Brand Name: Vulcanchem
CAS No.: 19265-24-8
VCID: VC2448352
InChI: InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3
SMILES: CCCC(=O)CCl
Molecular Formula: C5H9ClO
Molecular Weight: 120.58 g/mol

1-Chloropentan-2-one

CAS No.: 19265-24-8

Cat. No.: VC2448352

Molecular Formula: C5H9ClO

Molecular Weight: 120.58 g/mol

* For research use only. Not for human or veterinary use.

1-Chloropentan-2-one - 19265-24-8

Specification

CAS No. 19265-24-8
Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
IUPAC Name 1-chloropentan-2-one
Standard InChI InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3
Standard InChI Key MGTGUEKJBFTQQW-UHFFFAOYSA-N
SMILES CCCC(=O)CCl
Canonical SMILES CCCC(=O)CCl

Introduction

Chemical Identity and Structure

Basic Identification

1-Chloropentan-2-one is a five-carbon chain compound with a ketone functional group at the second carbon position and a chlorine atom at the first carbon position. This chemical arrangement confers specific reactivity patterns that are valuable in synthetic organic chemistry.

ParameterValue
CAS Number19265-24-8
Molecular FormulaC₅H₉ClO
Molecular Weight120.577 g/mol
Exact Mass120.034
IUPAC Name1-chloropentan-2-one

Table 1: Basic identification parameters of 1-Chloropentan-2-one

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and traditions in organic chemistry.

Synonym
1-Chloro-2-pentanone
1-chloropentane-2-one
Chlormethyl-propyl-keton
2-Pentanone,1-chloro
1-chloro-pentan-2-one
1-Chlor-pentan-2-on

Table 2: Common synonyms for 1-Chloropentan-2-one

Physical and Chemical Properties

Physical Characteristics

1-Chloropentan-2-one typically exists as a colorless to pale yellow liquid at standard temperature and pressure. While specific data on its appearance isn't explicitly provided in the available literature, this characterization is consistent with similar α-haloketones of comparable molecular weight.

Physicochemical Parameters

The compound possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties determine its solubility profile, reactivity patterns, and potential applications.

PropertyValueUnit
Polar Surface Area (PSA)17.07Ų
LogP1.5944-
Recommended Storage Temperature2-8°C

Table 3: Physicochemical properties of 1-Chloropentan-2-one

The LogP value of 1.5944 indicates moderate lipophilicity, suggesting the compound has a balance between hydrophobic and hydrophilic properties. This characteristic would influence its distribution in biological systems and its ability to penetrate biological membranes. The relatively low polar surface area (17.07 Ų) further supports its potential for membrane permeability.

Chemical Reactivity

General Reactivity Patterns

As an α-haloketone, 1-Chloropentan-2-one exhibits distinctive reactivity patterns characterized by two primary electrophilic centers: the carbonyl carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a versatile intermediate in organic synthesis.

The reactivity of 1-Chloropentan-2-one can be broadly categorized into:

  • Nucleophilic substitution reactions at the α-carbon bearing the chlorine atom

  • Nucleophilic addition reactions at the carbonyl carbon

  • Elimination reactions leading to α,β-unsaturated ketones

  • Reduction reactions affecting either or both functional groups

Nucleophilic Substitution Reactions

The α-chloro group readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, thiols, and oxygen-centered nucleophiles. This reactivity can be exploited for the synthesis of α-amino ketones, α-thio ketones, and α-hydroxy ketones, respectively.

Carbonyl Chemistry

The ketone functionality participates in typical carbonyl reactions including nucleophilic additions, reductions, and condensations. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to simple ketones.

Synthesis and Preparation Methods

Halogenation of Ketones

One of the most common methods for preparing 1-Chloropentan-2-one is through the α-halogenation of 2-pentanone (methyl propyl ketone). This can be achieved through several approaches:

  • Direct chlorination using chlorine gas (Cl₂) in acidic or basic conditions

  • Treatment with N-chlorosuccinimide (NCS) in the presence of acid catalysts

  • Reaction with sulfuryl chloride (SO₂Cl₂) under controlled conditions

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 1-Chloropentan-2-one would typically show:

  • Strong C=O stretching absorption around 1710-1720 cm⁻¹

  • C-Cl stretching vibration in the 600-800 cm⁻¹ region

  • C-H stretching absorptions around 2850-3000 cm⁻¹

  • Various C-H bending modes in the fingerprint region

Nuclear Magnetic Resonance

In ¹H NMR spectroscopy, 1-Chloropentan-2-one would exhibit characteristic signals for:

  • The methylene protons adjacent to chlorine (around 4.0-4.2 ppm)

  • The methylene protons adjacent to the carbonyl group (around 2.5-2.7 ppm)

  • The remaining alkyl chain protons at higher field (0.9-1.8 ppm)

In ¹³C NMR, distinctive signals would include:

  • The carbonyl carbon (around 205-210 ppm)

  • The carbon bearing the chlorine atom (around 45-50 ppm)

  • The remaining carbons of the alkyl chain (15-35 ppm)

Applications in Organic Synthesis

As Electrophilic Building Blocks

1-Chloropentan-2-one serves as a valuable building block in organic synthesis due to its bifunctional nature. The α-chloroketone moiety can participate in numerous transformations:

  • Synthesis of heterocycles through reactions with binucleophiles

  • Preparation of α-substituted ketones via nucleophilic substitution

  • Construction of complex molecules through sequential reactions at both reactive centers

Preparation of Biologically Active Compounds

α-Haloketones like 1-Chloropentan-2-one are frequently employed in the synthesis of compounds with biological activity, including:

  • Enzyme inhibitors targeting nucleophilic residues at active sites

  • Antimicrobial agents

  • Anti-inflammatory compounds

  • Various pharmaceutical intermediates

Comparative Analysis

Comparison with Related Compounds

To understand the chemical behavior of 1-Chloropentan-2-one in context, it is valuable to compare it with structurally related compounds.

CompoundMolecular FormulaMolecular WeightLogPKey Difference
1-Chloropentan-2-oneC₅H₉ClO120.581.59Reference compound
2-Butanone, 1-chloro-C₄H₇ClO106.551.20One carbon shorter
1-Bromo-1-chloropentan-2-oneC₅H₈BrClO199.47-Additional bromine at C-1
1-Chloropentan-2-olC₅H₁₁ClO122.59-Carbonyl reduced to alcohol

Table 4: Comparison of 1-Chloropentan-2-one with structurally related compounds

This comparison highlights how subtle structural modifications can impact the physical properties of these compounds. The addition of bromine in 1-Bromo-1-chloropentan-2-one significantly increases molecular weight, while reduction of the ketone to alcohol in 1-Chloropentan-2-ol slightly increases molecular weight but would substantially alter reactivity patterns.

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